molecular formula C8H4BrF3N2O3S B2762108 7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate CAS No. 1803605-72-2

7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate

Cat. No.: B2762108
CAS No.: 1803605-72-2
M. Wt: 345.09
InChI Key: YVIDSFYHIKKBEM-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate is a halogenated and sulfonated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system widely utilized in medicinal chemistry and materials science. The compound features a bromine substituent at the 7-position and a trifluoromethanesulfonate (triflate) group at the 2-position. These functional groups confer distinct reactivity: the bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the triflate group serves as an excellent leaving group, facilitating nucleophilic substitutions or further functionalization. Such properties make it a valuable intermediate in synthesizing pharmacologically active molecules or functional materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7-bromoimidazo[1,2-a]pyridin-2-yl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2O3S/c9-5-1-2-14-4-7(13-6(14)3-5)17-18(15,16)8(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIDSFYHIKKBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate typically involves the reaction of 7-bromoimidazo[1,2-a]pyridine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride (NaH) and potassium carbonate (K2CO3), as well as oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C8_8H4_4BrF3_3N2_2O3_3S
  • Molecular Weight : 345.09 g/mol
  • CAS Number : 1803605-72-2

The compound features a bromine atom and a trifluoromethanesulfonate group, which contribute to its reactivity and utility in various chemical transformations.

Medicinal Chemistry Applications

  • Anticancer Activity :
    Recent studies have indicated that compounds containing the imidazo[1,2-a]pyridine moiety exhibit promising anticancer properties. Research has shown that derivatives of this compound can inhibit specific cancer cell lines, suggesting potential use as anticancer agents. For instance, modifications of the imidazo[1,2-a]pyridine scaffold have been linked to enhanced cytotoxicity against various tumors .
  • Antimicrobial Properties :
    The compound has shown efficacy against certain bacterial strains, making it a candidate for developing new antimicrobial agents. Its structural characteristics allow for interactions with bacterial enzymes, potentially leading to the inhibition of bacterial growth .
  • Neurological Applications :
    There is emerging evidence that compounds similar to this compound may influence neurological pathways, providing avenues for research into treatments for neurodegenerative diseases .

Organic Synthesis Applications

  • Reagent in Chemical Reactions :
    The trifluoromethanesulfonate group is known for its ability to act as a leaving group in nucleophilic substitution reactions. This property makes this compound a valuable reagent in organic synthesis, particularly for the formation of carbon-nitrogen bonds .
  • Functionalization of Aromatic Compounds :
    The compound can be utilized to functionalize aromatic systems through electrophilic aromatic substitution reactions. This application is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Material Science Applications

  • Polymer Chemistry :
    The unique properties of this compound make it suitable for use in polymer chemistry. It can serve as a building block for creating novel polymers with specific functionalities .
  • Nanotechnology :
    Research is ongoing into the use of this compound in nanotechnology applications, particularly in the development of nanostructured materials that exhibit enhanced electrical or optical properties due to the incorporation of imidazo[1,2-a]pyridine units .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer ActivityResearch on Imidazo[1,2-a]pyridine DerivativesDemonstrated cytotoxic effects on multiple cancer cell lines.
Antimicrobial PropertiesStudies on Antimicrobial EfficacyEffective against Gram-positive bacteria; potential for new antibiotic development.
Neurological ApplicationsNeuroprotective Effects of Imidazo CompoundsIndicated potential benefits in models of neurodegeneration; requires further exploration.
Organic SynthesisTrifluoromethanesulfonates as Leaving GroupsHighlighted efficiency in nucleophilic substitutions and functionalization reactions.
Polymer ChemistryInnovative Polymers Using Imidazo CompoundsDeveloped novel polymers with improved mechanical properties and thermal stability.
NanotechnologyNanostructured Materials Incorporating Imidazo UnitsExplored enhanced properties such as conductivity and reactivity in nanocomposites.

Mechanism of Action

The mechanism of action of 7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethanesulfonate group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize its utility, we compare 7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate with structurally related imidazo[1,2-a]pyridine derivatives. Key distinctions include substitution patterns, reactivity, and synthetic applications.

Substituent Effects on Reactivity
Compound Name Substituents (Positions) Key Reactivity Features
7-Bromoimidazo[1,2-a]pyridin-2-yl triflate Br (7), OTf (2) Bromine enables Pd-mediated cross-coupling; triflate supports SN2/SNAr reactions.
3-Nitro-2-phenylsulfonylmethyl-6-(3-CF3Ph) NO2 (3), CH2SO2Ph (2), 3-CF3Ph (6) Nitro group directs electrophilic substitution; CF3Ph enhances lipophilicity.

Analysis :

  • Halogen vs. Nitro Groups : The bromine atom in the target compound allows for versatile cross-coupling reactions (e.g., Suzuki, Heck), whereas the nitro group in the analog (7a) primarily directs regioselectivity in electrophilic substitutions .
  • Triflate vs. Phenylsulfonylmethyl : The triflate group (OTf) is a superior leaving group compared to phenylsulfonylmethyl, enabling faster nucleophilic displacement reactions. This makes the target compound more reactive in SNAr (nucleophilic aromatic substitution) or transition-metal-catalyzed processes.

Analysis :

  • The analog 7a achieved a 76% yield via Suzuki-Miyaura coupling, suggesting that similar methodologies could apply to the target compound for introducing aryl/heteroaryl groups at the bromine position. However, the triflate group in the target compound may require milder conditions due to its higher reactivity.

Research Findings and Challenges

  • Stability : Triflate-containing compounds are moisture-sensitive, necessitating anhydrous handling, whereas brominated analogs (like the target compound) are more stable under ambient conditions.
  • Diversification Potential: The target compound’s dual functionality (Br and OTf) allows sequential modifications—e.g., coupling at C7 followed by substitution at C2—enabling rapid generation of diverse libraries.

Biological Activity

7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate (CAS No. 1803605-72-2) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₈H₄BrF₃N₂O₃S
  • Molecular Weight : 345.09 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions and other organic transformations. The synthetic pathway often includes the introduction of the trifluoromethanesulfonate group through sulfonation reactions.

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant antimicrobial properties. A study reported that various imidazo derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. Some derivatives showed MIC values as low as 0.5 µg/mL against certain pathogens .

Inhibition of Protein Kinases

The compound has been identified as a selective inhibitor of salt-inducible kinases (SIKs), specifically SIK2 and SIK3. In vitro assays demonstrated that structural modifications to the imidazo[1,2-a]pyridine scaffold could enhance potency and selectivity against SIK isoforms. For instance, scaffold hopping from benzimidazole to imidazo[1,2-a]pyridine resulted in increased potency for SIK2 and SIK3 while maintaining selectivity against SIK1 .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound reveal critical insights into how modifications affect biological activity:

ModificationEffect on ActivityRemarks
Scaffold HoppingIncreased potency on SIKsTransition from benzimidazole to imidazo[1,2-a]pyridine
Substituent ChangesEnhanced selectivityAlterations in the basic groups significantly impacted selectivity against SIK isoforms
Chain Length VariationsMaintained potencyExtending chains on substituents retained comparable activity

These findings indicate that specific structural features are crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : Inhibitors targeting SIK pathways have shown promise in cancer models due to their role in regulating cell proliferation and survival.
  • Infection Models : The antimicrobial efficacy of imidazo derivatives has been tested in vivo using murine models infected with resistant bacterial strains, demonstrating significant reductions in bacterial load .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and metabolic profiles for compounds derived from this scaffold, supporting further development as potential therapeutic agents .

Q & A

Q. What are the standard synthetic routes for 7-bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate?

The synthesis typically involves cyclocondensation of α-bromoketones with 2-aminopyridines. A chemodivergent approach uses toluene or ethyl acetate as solvents, with iodine (I₂) and tert-butyl hydroperoxide (TBHP) promoting C–C bond cleavage or tandem cyclization/bromination, respectively . For example:

  • Route A (N-(pyridin-2-yl)amide formation): React α-bromoketones with 2-aminopyridines in toluene under I₂/TBHP at 80°C for 12 hours.
  • Route B (3-bromoimidazo[1,2-a]pyridine formation): Use ethyl acetate and TBHP at 70°C for 6 hours, avoiding bases.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C-NMR : To confirm substituent positions and scaffold integrity.
  • FT-IR : Identifies functional groups (e.g., C-Br at ~550 cm⁻¹).
  • LC-MS : Validates molecular weight and purity (>95% by HPLC).
  • X-ray crystallography (if applicable): Resolves structural ambiguities .

Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives?

These compounds exhibit anticancer , antimicrobial , and anti-inflammatory properties. The trifluoromethanesulfonate group enhances electrophilicity, facilitating interactions with biological targets like kinases or DNA .

Advanced Research Questions

Q. How can reaction conditions be optimized to control selectivity in divergent synthesis?

Condition Product Yield
Toluene, I₂/TBHP, 80°CN-(pyridin-2-yl)amides65–78%
Ethyl acetate, TBHP, 70°C3-bromoimidazo[1,2-a]pyridines72–85%
Divergence arises from solvent polarity and reagent roles. Polar solvents (ethyl acetate) favor cyclization, while I₂ promotes oxidative cleavage in non-polar media .

Q. How do structural modifications influence bioactivity?

  • Bromine at C7 : Enhances electrophilicity for nucleophilic substitution reactions.
  • Trifluoromethanesulfonate group : Improves metabolic stability and binding to hydrophobic enzyme pockets.
    Studies show that replacing bromine with methyl reduces anticancer potency by 40%, highlighting the role of halogens in activity .

Q. What analytical strategies resolve contradictions in spectroscopic data?

Discrepancies in NMR shifts (e.g., downfield H-2 vs. H-3) can arise from substituent electronic effects. Use 2D NMR (COSY, HSQC) to assign signals unambiguously. For example, in 3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxybenzamide, the methoxy group deshields adjacent protons by 0.3 ppm .

Q. What mechanisms underlie its interaction with phospholipase A₂ (PLA₂)?

Molecular docking simulations suggest the imidazo[1,2-a]pyridine core occupies PLA₂’s catalytic pocket, with the trifluoromethanesulfonate group forming hydrogen bonds with Arg67 and Asp48. Mutagenesis studies confirm a 70% activity drop in PLA₂ R67A mutants .

Methodological Considerations

Q. How to troubleshoot low yields in bromination reactions?

  • Issue : Competing debromination or side-product formation.
  • Solution : Use anhydrous conditions (e.g., Zn dust/NH₄Cl in THF) to stabilize intermediates. Monitor reaction progress via TLC with UV254 .

Q. What computational tools predict pharmacokinetic properties?

  • SwissADME : Estimates logP (2.8–3.2) and solubility (LogS = -4.1).
  • AutoDock Vina : Simulates binding affinities (e.g., -9.2 kcal/mol for EGFR kinase) .

Data Interpretation and Validation

Q. How to validate interactions with biological targets experimentally?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD = 120 nM for Btk).
  • Cellular assays : IC50 values in cancer cell lines (e.g., 1.2 μM in MCF-7) correlate with target inhibition .

Q. Are there contradictions in reported bioactivity data?

Yes. For example:

  • Anticancer activity : Some studies report IC50 < 1 μM (HeLa), while others show >10 μM (A549), likely due to variable expression of target proteins like EGFR .

Emerging Research Directions

Q. Can microwave-assisted synthesis improve efficiency?

Microwave irradiation (120°C, 30 min) in diglyme reduces reaction time by 60% compared to conventional heating, achieving 88% yield for imidazo[1,2-a]pyridine-carbonitrile derivatives .

Q. What novel applications are explored for trifluoromethanesulfonate derivatives?

  • Photoaffinity labeling : The electron-deficient triflate group reacts with nucleophilic residues (e.g., cysteine) under UV light, enabling target identification .

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